molecular formula C13H14N4O3 B7792088 5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid

5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid

Cat. No.: B7792088
M. Wt: 274.28 g/mol
InChI Key: RPNZSPFGJGPTRZ-UHFFFAOYSA-N
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Description

The compound with the identifier “5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid” is a chemical substance that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its specific molecular structure and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of the compound “5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid” involves several synthetic routes. One common method includes the use of specific reagents and catalysts under controlled conditions to achieve the desired chemical transformation. For instance, the synthesis might involve a C-H alkylation reaction using N-protective indole and halogenated hydrocarbons as raw materials, with a manganese catalyst and magnesium metal .

Industrial Production Methods

In an industrial setting, the production of “this compound” typically involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

The compound “5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid” undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.

Common Reagents and Conditions

Common reagents used in the reactions of “this compound” include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various halogenating agents. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from the reactions of “this compound” depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds.

Scientific Research Applications

Chemistry

In chemistry, “5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid” is used as a reagent in organic synthesis. Its unique reactivity makes it valuable for forming complex molecular structures.

Biology

In biology, this compound is studied for its potential biological activity. Researchers investigate its interactions with biological molecules and its effects on cellular processes.

Medicine

In medicine, “this compound” is explored for its potential therapeutic applications. It may have properties that make it useful in the treatment of certain diseases or conditions.

Industry

In industry, this compound is used in the production of various materials and chemicals. Its unique properties make it suitable for use in manufacturing processes.

Mechanism of Action

The mechanism of action of “5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid” involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid” include other indole derivatives and related chemical structures. These compounds share certain structural features and reactivity patterns.

Uniqueness

What sets “this compound” apart from similar compounds is its specific molecular configuration and the unique reactivity it exhibits. This makes it particularly valuable for certain applications where other compounds may not be as effective.

Conclusion

The compound “this compound” is a versatile and valuable chemical substance with a wide range of applications in scientific research and industry. Its unique properties and reactivity make it a subject of ongoing study and interest in various fields.

Properties

IUPAC Name

5-methyl-1-(4-oxo-5,6,7,8-tetrahydro-1H-quinazolin-2-yl)pyrazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4O3/c1-7-9(12(19)20)6-14-17(7)13-15-10-5-3-2-4-8(10)11(18)16-13/h6H,2-5H2,1H3,(H,19,20)(H,15,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNZSPFGJGPTRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=NC(=O)C3=C(N2)CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=NN1C2=NC(=O)C3=C(N2)CCCC3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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